
Methylhexanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylhexanimidate is a chemical compound known for its unique properties and applications in various fields It is an organic compound that belongs to the class of imidates, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylhexanimidate can be synthesized through several methods. One common synthetic route involves the reaction of hexanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification followed by imidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylhexanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted imidates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methylhexanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidate esters and amides.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: Industrial applications include its use as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism by which methylhexanimidate exerts its effects involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Methylhexanimidate can be compared with other similar compounds such as methylhexanamine and methylhexanoate. While all these compounds share a common hexane backbone, their functional groups differ, leading to distinct chemical and biological properties. This compound is unique in its imidate group, which imparts specific reactivity and applications not seen in its analogs.
List of Similar Compounds
Methylhexanamine: Known for its stimulant properties and use in dietary supplements.
Methylhexanoate: An ester used in flavorings and fragrances.
Hexanamide: An amide with applications in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
methyl hexanimidate |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-7(8)9-2/h8H,3-6H2,1-2H3 |
Clave InChI |
UFAMIARWIWLYPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


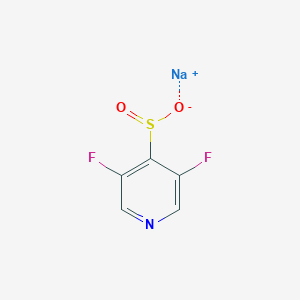
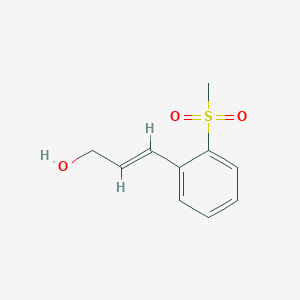
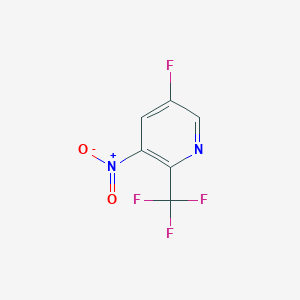
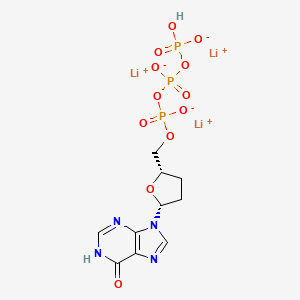
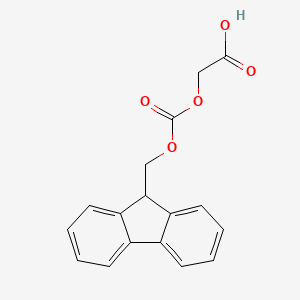
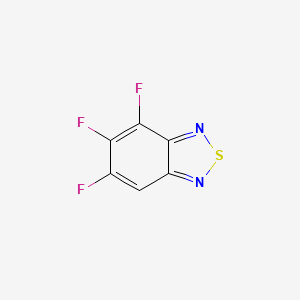
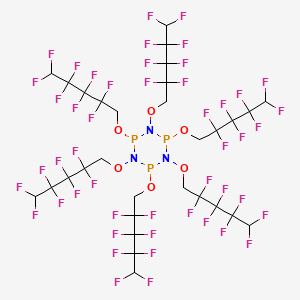
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)
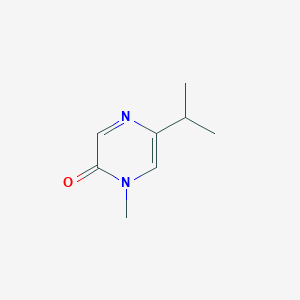


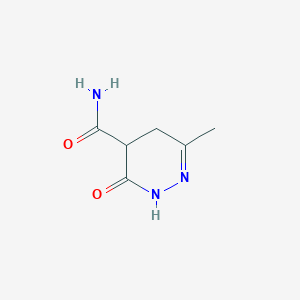
![3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13113545.png)
